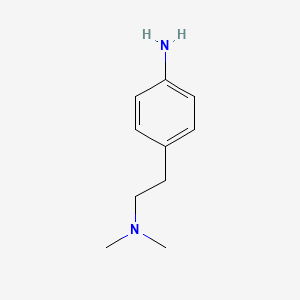

![molecular formula C10H16N2 B1216262 4-[2-(Dimethylamino)ethyl]aniline CAS No. 5636-52-2](/img/structure/B1216262.png)

4-[2-(Dimethylamino)ethyl]aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(dimethylamino)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKPVBDOPPWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304835 | |

| Record name | 4-(2-Dimethylaminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5636-52-2 | |

| Record name | 4-(2-Dimethylaminoethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Dimethylaminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-[2-(Dimethylamino)ethyl]aniline CAS number 5636-52-2

An In-depth Technical Guide to 4-[2-(Dimethylamino)ethyl]aniline (CAS: 5636-52-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 5636-52-2), a versatile bifunctional molecule of significant interest to researchers in drug development, materials science, and synthetic chemistry. The document details its physicochemical properties, outlines a robust, literature-derived synthesis and purification workflow, and explores its key applications as a pivotal building block. Particular emphasis is placed on its role as a key intermediate in the synthesis of targeted pharmaceuticals, such as the oncology drug Omisertinib. Methodologies for analytical characterization and essential safety and handling protocols are also presented to provide a complete resource for laboratory professionals.

Physicochemical Profile

This compound, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline or DMAPEA, is an aromatic amine distinguished by the presence of both a primary aniline amine and a tertiary dimethylamino group.[1][2][3] This dual functionality is central to its reactivity and utility in diverse chemical syntheses.

Identification and Nomenclature

| Property | Value |

| CAS Number | 5636-52-2[2][3][4][5][6] |

| IUPAC Name | This compound[1] |

| Synonyms | DMAPEA, 4-dimethylaminophenethylamine, 4-N,N-dimethylaminophenethylamine[1] |

| Molecular Formula | C₁₀H₁₆N₂[1][2][3][5] |

| Molecular Weight | 164.25 g/mol [1][2][3][5] |

| SMILES | CN(C)CCC1=CC=C(C=C1)N[1] |

| InChI Key | BODSPBSIEGRURL-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The compound's amphiphilic nature, stemming from a hydrophobic aromatic core and hydrophilic amine groups, dictates its physical properties.[1]

| Property | Value |

| Appearance | White solid or colorless liquid.[2][3] |

| Melting Point | 40-42 °C[4] |

| Boiling Point | 260-265 °C (at 760 mmHg); 137-138 °C (at 6 mmHg)[1][4] |

| Solubility | Freely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); moderately soluble in water.[1] |

| Purity | Commercially available with purity typically ≥98% (by NMR).[2] |

Synthesis and Purification

The most logical and widely applicable synthesis of this compound involves the reduction of its corresponding nitro-aromatic precursor, N,N-dimethyl-2-(4-nitrophenyl)ethanamine.[7] This strategy is a cornerstone of amine synthesis due to the reliable and high-yielding nature of aromatic nitro group reductions.

Synthetic Pathway Overview

The synthesis can be envisioned as a two-stage process: first, the preparation of the nitro-intermediate, followed by its reduction to the target aniline. This pathway ensures precise control over the introduction of the primary amine functionality.

Caption: A logical synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established chemical transformations for similar substrates.[8][9]

Step A: Synthesis of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine (Precursor)

This step involves the dimethylation of 4-nitrophenethylamine. While various methods exist, reductive amination offers a controlled approach.

-

Reaction Setup: To a solution of 4-nitrophenethylamine hydrochloride (1 equivalent) in methanol, add formaldehyde (2.5 equivalents, 37% aqueous solution).

-

Reductive Amination: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume under vacuum. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N,N-dimethyl-2-(4-nitrophenyl)ethanamine, which can be used in the next step without further purification or purified by column chromatography.

Step B: Reduction to this compound

The final step is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method.[8]

-

Reaction Setup: Dissolve the precursor from Step A in ethanol or methanol in a pressure-rated hydrogenation vessel.

-

Catalyst Addition: Add Raney Nickel (5-10% by weight) as a slurry in the same solvent. Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC until the starting material is fully consumed.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to meet the standards for research and development applications.

Caption: Standard workflow for the purification and quality control of the final product.

Key Applications in Scientific Research

The unique structure of this compound makes it a valuable component in several high-value applications.

Role in Pharmaceutical Synthesis

The compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][10]

-

Oncology: It serves as a key intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[1]

-

General Drug Development: Its aniline and dimethylamino groups provide reactive handles for constructing a wide range of molecular scaffolds, making it relevant for creating compounds targeting various biological pathways.[2][11] It has also been incorporated into structures evaluated for antiallergy activity.[12]

Biological Activity and Pharmacological Interest

Beyond its role as a synthetic intermediate, this compound has demonstrated intrinsic biological activity.

-

Ion Channel Inhibition: Studies have shown it to be an inhibitor of the Eag-1 potassium ion channel.[1] Since this channel is implicated in cancer biology, its inhibition can lead to apoptosis (programmed cell death) in tumor cells, suggesting potential therapeutic applications in oncology.[1]

Applications in Materials and Dye Chemistry

The reactivity of the aniline moiety makes the compound useful in polymerization and dye synthesis.

-

Polymer Chemistry: It can function as a curing agent or crosslinker, helping to enhance the mechanical properties and thermal stability of polymer formulations.[1]

-

Dyes and Pigments: It acts as a coupling agent or intermediate in the manufacture of various dyes, contributing to color vibrancy and stability.[1][2][3]

Caption: Major application areas for this compound.

Analytical Methodologies

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining purity. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is typically effective for analyzing aniline derivatives.[13]

-

Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) is also a suitable technique for analyzing aniline compounds, as outlined in methods like EPA 8131.[14]

Recommended Protocol: HPLC Purity Analysis

This protocol is a standard starting point for method development.

-

System: HPLC with UV Detector.

-

Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

Hazard Identification

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation.[4] |

| Eye Irritation | H319: Causes serious eye irritation.[4] |

| Respiratory Irritation | H335: May cause respiratory irritation.[4] |

| Acute Toxicity | May be toxic if swallowed, in contact with skin, or if inhaled.[15] |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[15] In case of contact, immediately flush skin or eyes with copious amounts of water.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Several suppliers recommend refrigerated storage at 0-8 °C.[2][3]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and sources of ignition.[15]

Conclusion

This compound is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied sciences. Its straightforward, high-yielding synthesis and versatile reactive sites make it an invaluable building block for drug discovery, particularly in oncology, as well as for the development of advanced materials. The information and protocols provided in this guide are intended to equip researchers and scientists with the necessary technical knowledge to safely and effectively utilize this compound in their work.

References

- 1. Buy this compound | 5636-52-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5636-52-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 [chemicalbook.com]

- 6. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 [chemicalbook.com]

- 7. This compound (5636-52-2) Introduce-Molbase [molbase.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. epa.gov [epa.gov]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Physical Properties of 4-[2-(Dimethylamino)ethyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in the synthesis of a variety of biologically active molecules and materials, a thorough understanding of the physical properties of 4-[2-(Dimethylamino)ethyl]aniline is paramount for its effective handling, characterization, and application in research and development. This guide, compiled from a Senior Application Scientist's perspective, provides a detailed examination of the core physical characteristics of this compound, moving beyond a simple datasheet to offer insights into the causality behind its properties and the methodologies for their determination. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and empowering researchers to confidently work with this versatile molecule.

Core Molecular and Physical Characteristics

This compound, also known by synonyms such as 4-dimethylaminophenethylamine, is an aromatic amine featuring both a primary aniline amine and a tertiary dimethylamino group.[1] This unique structure imparts a combination of hydrophobic and hydrophilic characteristics, influencing its behavior in various chemical and biological systems.

Structural and General Information

| Property | Value | Source(s) |

| CAS Number | 5636-52-2 | [1] |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-dimethylaminophenethylamine, 4-N,N-dimethylaminophenethylamine, DMAPEA | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; // Substituents N1 [pos="0,2!", label="NH₂"]; C7 [pos="0,-2!", label="CH₂"]; C8 [pos="0,-3!", label="CH₂"]; N2 [pos="0,-4!", label="N"]; C9 [pos="-0.87,-4.5!", label="CH₃"]; C10 [pos="0.87,-4.5!", label="CH₃"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- C7; C7 -- C8; C8 -- N2; N2 -- C9; N2 -- C10; // Aromatic circle (approximated with nodes) p1 [pos="0,0", shape=point, width=0.01, height=0.01];

}

Caption: Molecular Structure of this compound.

Physical State and Appearance

At ambient conditions (25°C), this compound is typically a colorless to pale yellow liquid.[1] The yellow hue can intensify upon exposure to air and light due to slow oxidation of the aniline group.[1] It possesses a characteristic fishy, amine-like odor, which is common for low-molecular-weight amines.[1] The liquid state at room temperature is a result of its moderate molecular weight and the lack of strong, extensive intermolecular hydrogen bonding that would favor solidification.[1] While some sources may describe it as a white solid, this may refer to the compound at lower temperatures or to its dihydrochloride salt, which is a solid that enhances solubility and stability in aqueous environments.

Key Physical Properties: A Tabular Summary

| Physical Property | Value / Description | Notes and Comparative Data |

| Melting Point | Below room temperature[1] | The liquid state at 25°C supports this. For comparison, the related compound 4-Ethylaniline has a melting point of -5 °C. |

| Boiling Point | 260–265 °C (at atmospheric pressure)[1] | The relatively high boiling point is due to its molecular weight and the presence of polar amine groups which increase intermolecular van der Waals forces and dipole-dipole interactions.[1] |

| Density | Not experimentally determined in searched literature. | For comparison, the density of N,N-Dimethylphenethylamine is 0.89 g/mL at 25 °C, and 4-Ethylaniline is 0.975 g/mL at 25 °C.[2] |

| Refractive Index | Not experimentally determined in searched literature. | For comparison, the refractive index (n20/D) of N,N-Dimethylphenethylamine is 1.502, and 4-Ethylaniline is 1.554.[2] |

| Solubility | Moderately soluble in water. Freely soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide.[1] | The amphiphilic nature, with a hydrophobic aromatic ring and hydrophilic amine groups, governs its solubility profile.[1] |

Experimental Methodologies for Property Determination

To ensure the accuracy and reproducibility of physical property data, standardized experimental protocols are essential. The following sections detail the principles and step-by-step procedures for determining the key physical properties of liquid amines like this compound.

Determination of Boiling Point

The boiling point is a critical parameter for purification and handling. For high-boiling liquids, several methods can be employed.

This is a classical and accurate method, particularly when purification is also desired.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this equilibrium is achieved, and the temperature of the vapor phase remains constant.

-

Protocol:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place a small volume of this compound and a boiling chip or magnetic stir bar into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

-

Gently heat the flask.

-

Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This is the boiling point.

-

It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

This micro-method is suitable when only a small amount of the substance is available.

-

Principle: A small, inverted capillary tube traps air. When the sample is heated, the air expands and is replaced by the substance's vapor. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, causing a rapid stream of bubbles to emerge. Upon cooling, the liquid will be drawn back into the capillary at the boiling point.

-

Protocol:

-

Seal one end of a small capillary tube.

-

Place a few drops of this compound into a small test tube.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath slowly and observe the capillary.

-

Note the temperature at which a continuous stream of bubbles emerges from the capillary.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

Caption: Experimental workflows for boiling point determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Protons: The two methylene groups of the ethyl chain will likely appear as two triplets, with the group adjacent to the aromatic ring appearing further downfield than the one adjacent to the dimethylamino group.

-

Dimethyl Protons: The six protons of the two methyl groups attached to the nitrogen will appear as a singlet, typically in the δ 2.0-3.0 ppm region.

-

Aniline Protons: The two protons of the primary amine group will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the 1,4-disubstitution pattern. The carbon attached to the primary amine group will be significantly upfield, while the carbon attached to the ethyl group will be downfield.

-

Ethyl Carbons: Two distinct signals are expected for the two methylene carbons.

-

Dimethyl Carbons: One signal is expected for the two equivalent methyl carbons.

-

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H Stretching: The primary amine group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aromatic amine will likely appear in the 1250-1350 cm⁻¹ range, while the aliphatic C-N stretch will be in the 1020-1250 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (164.25 m/z) is expected.

-

Major Fragmentations: Cleavage of the ethyl chain is a likely fragmentation pathway. A prominent fragment would be the loss of the dimethylaminoethyl group, leading to a fragment with an m/z of 106. Another significant fragmentation would be the cleavage between the two methylene groups, resulting in a fragment containing the dimethylamino group with an m/z of 58.[1]

-

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

-

General Hazards: May cause skin and eye irritation.[1] It is likely flammable as an organic compound.[1]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[1]

Conclusion

This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in established scientific principles and experimental methodologies. While some experimental data, particularly for density, refractive index, and NMR spectroscopy, require further investigation, the information presented here offers a robust foundation for researchers and drug development professionals. By understanding the causality behind its physical characteristics and the proper techniques for their measurement, scientists can more effectively and safely utilize this important chemical intermediate in their research endeavors.

References

4-[2-(Dimethylamino)ethyl]aniline chemical structure and IUPAC name

An In-Depth Technical Guide to 4-[2-(Dimethylamino)ethyl]aniline: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound of significant interest to researchers and industry professionals. Possessing both a primary aromatic amine and a tertiary aliphatic amine, this molecule serves as a crucial building block and intermediate in a wide array of applications. This document details its chemical identity, physicochemical properties, principal synthetic routes, and key areas of application, with a particular focus on its role in the development of pharmaceuticals, advanced polymers, and high-performance dyes. By synthesizing data from established chemical literature and supplier specifications, this guide aims to be an authoritative resource for professionals in drug development, materials science, and synthetic chemistry.

Chemical Identity and Core Properties

This compound is an organic compound characterized by an aniline core substituted at the para position with a dimethylaminoethyl group. This unique structure confers a dual reactivity profile, making it a valuable intermediate in multi-step organic synthesis.

Nomenclature and Chemical Identifiers

The compound is recognized by several names and registry numbers across chemical databases, which are summarized below for clarity and cross-referencing.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 4-(2-Dimethylamino-ethyl)aniline, N,N-Dimethyl-4-(2-aminoethyl)aniline[3][4] |

| CAS Number | 5636-52-2[3][5][6] |

| Molecular Formula | C10H16N2[3][5][6] |

| Molecular Weight | 164.25 g/mol [3][6] |

| PubChem CID | 14939861[3] |

| MDL Number | MFCD04114509[3][6] |

Chemical Structure

The structure consists of a central benzene ring with two functional groups located in a 1,4- (para) substitution pattern: a primary amine (-NH2) and a 2-(dimethylamino)ethyl [-CH2CH2N(CH3)2] chain.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source |

| Appearance | White solid | [3] |

| Solubility | Freely soluble in polar organic solvents (methanol, ethanol, acetone, DMSO); moderately soluble in water.[4] | [4] |

| Storage Conditions | 0-8 °C for long-term stability.[3] | [3] |

| Reactivity Profile | Reacts with strong acids and oxidizing agents.[4] | [4] |

The molecule's amphiphilic character, stemming from its hydrophobic aromatic ring and hydrophilic amine functionalities, governs its solubility profile.[4]

Synthesis and Chemical Reactivity

The synthesis of this compound is not commonly detailed in introductory literature but can be achieved through established organic chemistry transformations. Its reactivity is dominated by the nucleophilic character of its two distinct amine groups.

Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic approach involves the construction of the C-C and C-N bonds on the aromatic ring, followed by the manipulation of functional groups. A plausible pathway starts from a commercially available para-substituted nitrobenzene derivative, which is subsequently reduced to the target aniline.

References

- 1. 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride | C10H18Cl2N2 | CID 53407838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 5636-52-2 [smolecule.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 [chemicalbook.com]

4-[2-(Dimethylamino)ethyl]aniline synthesis pathway from nitrobenzene

An In-depth Technical Guide to the Synthesis of 4-[2-(Dimethylamino)ethyl]aniline from Nitrobenzene

Authored by: A Senior Application Scientist

This whitepaper provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound, a key intermediate in pharmaceutical and materials science, starting from the readily available precursor, nitrobenzene. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing. We will explore a validated synthetic pathway, delving into the mechanistic underpinnings of each reaction, justifying the selection of reagents and conditions, and providing detailed, step-by-step experimental protocols. The synthesis route encompasses the reduction of nitrobenzene to aniline, protection of the amino group via acetylation, Friedel-Crafts acylation to introduce the keto-ethyl side chain, nucleophilic substitution with dimethylamine, and subsequent reduction of both the amide and keto groups. This guide emphasizes scientific integrity, providing a self-validating framework through rigorous protocols and authoritative citations to support key claims.

Table of Contents

-

Introduction and Strategic Overview

-

Overall Synthesis Pathway

-

Step 1: Reduction of Nitrobenzene to Aniline

-

Step 2: Protection of the Amino Group: Synthesis of Acetanilide

-

Step 3: Friedel-Crafts Acylation of Acetanilide

-

Step 4: Nucleophilic Substitution with Dimethylamine

-

Step 5: Concurrent Reduction of Amide and Ketone

-

Characterization and Purity Analysis

-

Safety Considerations

-

References

Introduction and Strategic Overview

This compound is a valuable substituted aniline derivative. Its structure, featuring a primary aromatic amine and a tertiary aliphatic amine, makes it a versatile building block in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs) and functional materials. The synthesis from a simple, inexpensive starting material like nitrobenzene presents a cost-effective and scalable approach.

The chosen synthetic strategy is predicated on a series of robust and well-understood organic transformations. A direct functionalization of aniline is challenging due to the high reactivity of the amino group, which can interfere with many electrophilic substitution reactions. Specifically, the amino group acts as a Lewis base and can coordinate with Lewis acid catalysts used in reactions like Friedel-Crafts acylation, deactivating the aromatic ring towards the desired substitution. To circumvent this, a protecting group strategy is employed. The overall logic of the synthesis is as follows:

-

Initial Reduction: The synthesis commences with the reduction of the nitro group of nitrobenzene to an amino group, yielding aniline.

-

Amino Group Protection: The highly reactive amino group of aniline is then protected by acetylation to form acetanilide. This moderates the activating effect of the amino group and prevents unwanted side reactions in the subsequent step.

-

Introduction of the Carbon Skeleton: A Friedel-Crafts acylation reaction is then used to introduce a two-carbon acyl chain at the para position of the protected aniline.

-

Installation of the Dimethylamino Group: The terminal halide on the newly introduced side chain is then displaced by dimethylamine through a nucleophilic substitution reaction.

-

Final Reduction/Deprotection: The final step involves the reduction of both the carbonyl group on the side chain and the amide protecting group to yield the target molecule.

This multi-step approach ensures high regioselectivity and minimizes the formation of undesirable byproducts, leading to a more efficient and cleaner synthesis.

Overall Synthesis Pathway

The complete synthetic route from nitrobenzene to this compound is depicted below.

1H and 13C NMR spectral analysis of 4-[2-(Dimethylamino)ethyl]aniline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-[2-(Dimethylamino)ethyl]aniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in synthetic chemistry and drug development. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we will demonstrate how to achieve unambiguous structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization for their work.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative featuring three key functional regions: a para-substituted aromatic ring, a flexible ethyl linker, and a tertiary dimethylamino group.[1] This unique combination of a primary aromatic amine and a tertiary aliphatic amine makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for polymer chemistry.[1][2]

Given its role as a foundational building block, absolute certainty of its molecular structure is paramount. Any ambiguity, such as isomeric impurities, could have profound consequences on the outcome of a synthesis or the biological activity of a final product. NMR spectroscopy serves as the gold standard for this verification, offering a detailed "fingerprint" of the molecule's atomic connectivity and chemical environment.[3] This guide will deconstruct the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind each signal's characteristics and providing a framework for its routine analysis.

Molecular Structure and Predicted Spectral Features

To interpret an NMR spectrum effectively, one must first understand the molecule's symmetry and the distinct chemical environments of its atoms.

Caption: Molecular structure of this compound with proton (a-e) and carbon (1-6, α, β, γ) labeling.

Due to the para-substitution and free rotation around single bonds, the molecule possesses a plane of symmetry along the C1-C4 axis. This symmetry dictates the number of unique signals we expect to see:

-

¹H NMR: We anticipate 5 distinct signals for the carbon-bound protons, plus a signal for the NH₂ protons.

-

Aromatic Region: Two signals. Protons H(a) are equivalent, and protons H(b) are equivalent.

-

Aliphatic Region: Three signals. The two protons on Cα (c), the two protons on Cβ (d), and the six equivalent protons on the two Cγ methyl groups (e).

-

Amine Region: One signal for the two NH₂ protons.

-

-

¹³C NMR: We expect 7 unique carbon signals.

-

Aromatic Region: Four signals (C1, C4, and the equivalent pairs C2/C6 and C3/C5).

-

Aliphatic Region: Three signals (Cα, Cβ, and the equivalent Cγ methyl carbons).

-

Experimental Protocol for NMR Data Acquisition

Scientific integrity requires a robust and reproducible experimental methodology. The following protocol outlines the standard procedure for acquiring high-quality NMR data for aniline derivatives.[3]

A. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like -NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the proton exchange rate, often resulting in sharper NH signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

B. Instrument Parameters The data should be acquired on a 300-600 MHz NMR spectrometer at a standard temperature of 25 °C.[3]

-

For ¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single pulse (zg).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.

-

Spectral Width: Typically -2 to 12 ppm.

-

-

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: Typically 0 to 200 ppm.

-

C. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

References

A Technical Guide to the Solubility of 4-[2-(Dimethylamino)ethyl]aniline in Organic Solvents for Pharmaceutical Development

This document provides a comprehensive technical overview of the solubility characteristics of 4-[2-(Dimethylamino)ethyl]aniline (CAS 5636-52-2), a key intermediate in pharmaceutical synthesis.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this guide moves beyond a simple data sheet to explore the foundational principles governing the solubility of this molecule. In the absence of extensive publicly available quantitative data, we provide a robust framework for its empirical determination, emphasizing the causality behind experimental design and ensuring methodological integrity.

Introduction: The Critical Role of Solubility

This compound, a substituted aniline with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol , is a vital building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2][3][4] Its applications range from being an intermediate in the production of dyes and pigments to its crucial role in synthesizing targeted therapies, such as the oncology drug Omisertinib (AZD9291).[1][2]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It directly influences:

-

Reaction Kinetics: The rate and yield of synthetic reactions are often dependent on the ability of reactants to dissolve in a given solvent.

-

Purification: Crystallization, a primary method for purification, is fundamentally a solubility-driven process.

-

Formulation: The bioavailability and delivery mechanism of a final drug product are inextricably linked to its solubility profile.

-

Process Scalability: Consistent and predictable solubility is essential for scaling up production from the laboratory bench to manufacturing.

This guide provides the theoretical and practical foundation necessary to assess and leverage the solubility of this compound effectively.

Molecular Structure and Theoretical Solubility Principles

The solubility of this compound is dictated by its distinct amphiphilic nature, arising from its molecular structure which contains both hydrophobic and hydrophilic regions.[1]

-

Hydrophobic Region: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar organic solvents through van der Waals forces.

-

Hydrophilic Regions: The molecule possesses two nitrogen-containing functional groups that confer hydrophilicity:

-

A primary aniline group (-NH₂) , which can act as a hydrogen bond donor.

-

A tertiary dimethylamino group (-N(CH₃)₂) on the ethyl side chain, which acts as a hydrogen bond acceptor.[1]

-

This duality means its solubility is a nuanced interplay between the solute and solvent, governed by the principle of "like dissolves like".[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with both the primary and tertiary amine groups. Consequently, this compound is expected to be, and is reported as, freely soluble in such solvents.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and participate in strong dipole-dipole interactions. High solubility is also observed in these solvents.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary driving force for dissolution would be the interaction between the solvent and the molecule's aromatic ring. The polar amine groups are not well-solvated, leading to significantly lower solubility.

The logical relationship between the molecule's structure and its interaction with different solvent types is visualized below.

Caption: Molecular interactions governing solubility.

Qualitative and Predicted Solubility Data

While precise quantitative values require empirical measurement, a qualitative summary based on chemical principles and available literature provides a strong predictive foundation.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, Isopropanol | Freely Soluble[1] | Hydrogen Bonding (Donor & Acceptor) |

| Polar Aprotic | Acetone, DMSO, Acetonitrile, THF | Soluble to Freely Soluble[1] | Dipole-Dipole Interactions, Hydrogen Bond Accepting |

| Non-Polar | Hexane, Heptane, Toluene | Sparingly Soluble to Insoluble | Van der Waals forces with the aromatic ring |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Dipole-Dipole interactions; potential for weak H-bonding |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To generate reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached.

4.1. Principle

An excess amount of the solid solute, this compound, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Reagents

-

Solute: this compound, purity ≥ 98%[2]

-

Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control or a thermostatted water bath

-

Syringes (glass, appropriate volume)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated HPLC system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

-

4.3. Experimental Workflow Diagram

Caption: Shake-Flask method workflow for solubility.

4.4. Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a glass vial. "Excess" means enough solid remains undissolved at equilibrium. A starting point is ~50-100 mg.

-

Accurately add a known volume (e.g., 2-5 mL) of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C).

-

Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time.

-

Causality Check: A preliminary time-to-equilibrium study is crucial. Samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values plateau and are statistically indistinguishable between the last two time points.

-

-

Sampling and Filtration:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for at least 1-2 hours in the same temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a solvent-compatible syringe filter (e.g., PTFE) and discard the first few drops to saturate the filter material.

-

Dispense the clear, filtered saturated solution into a clean, labeled HPLC vial.

-

-

Quantification via HPLC:

-

Rationale for HPLC: HPLC with UV detection is the preferred method due to its high specificity, sensitivity, and precision, allowing for accurate quantification even in complex mixtures. The aromatic ring in this compound provides a strong chromophore for UV detection.

-

Calibration: Prepare a stock solution of the compound in a suitable solvent (like methanol or acetonitrile). Perform serial dilutions to create a series of calibration standards (e.g., 5-6 points) that bracket the expected sample concentration.

-

Analysis: Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered sample to ensure its concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample and record the peak area.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Multiply this concentration by the dilution factor to determine the solubility in the original saturated solution.

-

The experiment should be performed in triplicate for each solvent to ensure statistical validity. Report the result as the mean ± standard deviation in units of mg/mL or g/L.

-

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation.[6] It is a combustible liquid.[7]

-

Precautions:

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong acids and oxidizing agents.[1][6][7]

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for its efficient use in pharmaceutical research and development. This guide has detailed the theoretical underpinnings of its solubility based on its amphiphilic structure and provided a rigorous, step-by-step protocol for its quantitative determination. By applying the standardized shake-flask method and leveraging appropriate analytical techniques like HPLC, researchers can generate the high-quality, reliable data needed to accelerate synthesis, streamline purification, and enable robust formulation development.

References

- 1. Buy this compound | 5636-52-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 [chemicalbook.com]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. quora.com [quora.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of the Aniline Amino Group in 4-[2-(Dimethylamino)ethyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary aromatic amino group in 4-[2-(Dimethylamino)ethyl]aniline. This molecule presents a unique chemical architecture where the classical reactivity of the aniline moiety is modulated by the presence of a para-substituted dimethylaminoethyl side chain. This document elucidates the electronic and steric influences of this substituent and offers insights into how it can be leveraged in synthetic strategies. We will explore key reactions such as acylation and diazotization, supported by detailed mechanistic discussions, field-proven protocols, and quantitative data. The potential for intramolecular catalysis by the tertiary amine of the side chain will also be a central theme, offering a deeper understanding of this versatile synthetic intermediate.

Introduction: The Unique Structural Landscape of this compound

This compound, also known as N,N-dimethyl-4-aminophenethylamine, is a substituted aniline that has garnered interest in medicinal chemistry and materials science. Its structure is characterized by a primary aromatic amine (the aniline amino group) and a tertiary aliphatic amine within the ethyl side chain at the para position. This arrangement creates a fascinating interplay of electronic and steric effects that govern the reactivity of the primary amino group, making it a subject of significant interest for synthetic chemists.

The primary amino group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution, a feature that can be both advantageous and challenging to control. The dimethylaminoethyl substituent at the para position further influences this reactivity through a combination of inductive and potential field effects. Understanding these nuances is critical for designing selective and efficient synthetic transformations.

Electronic and Steric Effects of the 2-(Dimethylamino)ethyl Substituent

The reactivity of the aniline amino group is fundamentally dictated by the electron density on the nitrogen atom and the steric environment around it. The 2-(Dimethylamino)ethyl substituent at the para-position exerts its influence primarily through electronic effects, with minimal steric hindrance at the primary amino group.

Electronic Influence

The 2-(Dimethylamino)ethyl group is generally considered to be an electron-donating group (EDG). This is primarily due to the +I (positive inductive) effect of the alkyl chain, which increases the electron density on the benzene ring. This, in turn, enhances the nucleophilicity of the para-amino group.

This increased electron density makes the primary amino group more nucleophilic and the aromatic ring more susceptible to electrophilic attack compared to unsubstituted aniline.

Potential for Intramolecular Catalysis and Neighboring Group Participation

A key feature of this compound is the presence of the tertiary amine in the side chain. This group can act as an internal base or nucleophile, potentially leading to intramolecular catalysis or neighboring group participation in reactions involving the primary amino group[3][4][5]. This can lead to enhanced reaction rates and altered reaction pathways compared to other substituted anilines. For example, in acylation reactions, the tertiary amine could deprotonate the initial adduct, facilitating the reaction without the need for an external base.

Key Reactions of the Aniline Amino Group

The primary amino group of this compound undergoes a variety of characteristic reactions, including acylation and diazotization. The following sections provide detailed protocols and mechanistic insights for these transformations.

N-Acylation: A Gateway to Amide Derivatives

N-acylation is a fundamental transformation used to protect the amino group, reduce its activating effect, or introduce specific functionalities[6]. The reaction of this compound with acylating agents like acetic anhydride proceeds readily to form the corresponding acetamide.

Reaction Scheme:

Caption: General scheme for the N-acylation of this compound.

Detailed Experimental Protocol: Synthesis of N-{4-[2-(Dimethylamino)ethyl]phenyl}acetamide [7][8][9][10][11]

-

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Aqueous sodium bicarbonate solution (saturated)

-

Brine

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the stirred solution. The reaction is often exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data:

| Reactant | Acylating Agent | Solvent | Reaction Time | Yield | Reference |

| Aniline Derivatives | Acetic Anhydride | Solvent-free | 5-15 min | Good to Excellent | [7] |

| 4-bromoaniline | Acetic Anhydride | Solvent-free | 2-3 min | 94% | [12] |

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acetic anhydride[13].

-

Cooling: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes the acetic acid byproduct and any unreacted acetic anhydride. The brine wash helps to remove any remaining water from the organic layer.

Mechanism of Acylation:

The acylation of the primary amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of an acetate leaving group.

Caption: Mechanism of N-acylation of the aniline amino group.

Diazotization: Formation of Versatile Diazonium Salts

Diazotization of the primary amino group of this compound leads to the formation of a diazonium salt. These salts are highly valuable synthetic intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction[14][15][16].

Reaction Scheme:

Caption: General scheme for the diazotization of this compound.

Detailed Experimental Protocol: Preparation of 4-[2-(Dimethylamino)ethyl]benzenediazonium Chloride [17][18][19]

-

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (3.0 eq)

-

Sodium Nitrite (1.05 eq)

-

Distilled Water

-

Ice-salt bath

-

Potassium iodide-starch paper

-

-

Procedure:

-

In a three-neck round-bottom flask, suspend this compound in water and slowly add concentrated hydrochloric acid while stirring.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring for an additional 15-30 minutes.

-

Check for a slight excess of nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess).

-

The resulting diazonium salt solution should be used immediately in subsequent reactions without isolation.

-

Quantitative Data:

| Aniline Derivative | Acid | Temperature | Reaction Time | Subsequent Reaction Yield | Reference |

| Nitroanilines | p-TsA | 0 °C | - | 50-80% (Azo dyes) | [18] |

| 2-Methyl-4-(methylsulfanyl)aniline | HCl | 0-5 °C | 30-45 min addition | Not specified | [17] |

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are thermally unstable and can decompose to release nitrogen gas. Maintaining a low temperature (0-5 °C) is critical for their stability[17].

-

Excess Acid: The presence of excess acid is necessary to prevent the newly formed diazonium salt from coupling with the unreacted aniline, which would form an unwanted azo dye byproduct.

-

In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite with a strong acid[19].

Mechanism of Diazotization:

The diazotization reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic primary amino group then attacks the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to form the stable diazonium ion.

Caption: Mechanism of diazotization of the aniline amino group.

Conclusion and Future Outlook

The reactivity of the primary amino group in this compound is a nuanced interplay of electronic activation by the para-substituent and the potential for intramolecular participation by the tertiary amine in the side chain. This guide has provided a foundational understanding of these effects and detailed protocols for key transformations. For researchers and drug development professionals, a thorough grasp of these principles is paramount for the rational design of synthetic routes to novel compounds with desired biological activities or material properties.

Future investigations could focus on quantifying the electron-donating ability of the 2-(dimethylamino)ethyl group through Hammett analysis of a series of reactions. Furthermore, detailed kinetic studies could elucidate the extent of intramolecular catalysis in reactions such as acylation, potentially leading to the development of more efficient and selective synthetic methodologies. The unique structural features of this compound make it a valuable and versatile building block, and a deeper understanding of its reactivity will undoubtedly unlock new avenues in chemical synthesis.

References

- 1. Hammett Sigma Constants* [wiredchemist.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. Neighbouring_group_participation [chemeurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 8. ymerdigital.com [ymerdigital.com]

- 9. researchgate.net [researchgate.net]

- 10. chegg.com [chegg.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 19. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

Theoretical Foundation: Deconstructing the Electronic Effects

An In-Depth Technical Guide to the Electron-Donating Effects of the Dimethylaminoethyl Group

Abstract: The dimethylaminoethyl group, -CH₂CH₂N(CH₃)₂, is a ubiquitous functional moiety in modern chemistry, finding critical applications from pharmaceuticals to advanced materials. Its prevalence is largely attributable to its potent electron-donating characteristics, which profoundly influence molecular properties such as reactivity, basicity, and intermolecular interactions. This guide provides a detailed exploration of the electronic effects of the dimethylaminoethyl group, grounded in theoretical principles and substantiated by quantitative experimental and computational evidence. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical entity.

The overall electronic influence of a substituent is a nuanced interplay of two primary mechanisms: the inductive effect and the resonance effect.[1][2] Understanding how these principles apply to the dimethylamino group is fundamental to predicting its impact on a molecular system.

The Inductive Effect (+I)

The inductive effect describes the transmission of charge through a chain of atoms via the polarization of sigma (σ) bonds.[1][3] It is primarily a function of electronegativity. In the case of the dimethylamino group, -N(CH₃)₂, the nitrogen atom is more electronegative than carbon, which would suggest an electron-withdrawing (-I) effect. However, the two methyl groups are electron-releasing (+I effect) and push electron density onto the nitrogen. Furthermore, when considering the full dimethylaminoethyl group, the ethyl linker also contributes a weak +I effect. The net inductive effect is a complex balance, but it is generally considered to be weakly donating.

The Resonance Effect (+M or +R)

The resonance (or mesomeric) effect involves the delocalization of lone pair or pi (π) electrons across an adjacent π-system (e.g., a benzene ring or a double bond).[1][2] This is the dominant electron-donating mechanism for the dimethylamino group when it is directly attached to a conjugated system. The nitrogen atom's lone pair of electrons can be delocalized into the π-system, significantly increasing the electron density at specific positions (the ortho and para positions in an aromatic ring).[4][5] This +M effect is powerful and typically far outweighs the inductive effect in determining the group's overall electronic character in conjugated molecules.[5]

Quantitative Analysis of Electron-Donating Strength

To move beyond qualitative descriptions, chemists employ several techniques to assign numerical values to the electronic effects of substituents.

Hammett Substituent Constants

The Hammett equation provides a cornerstone for quantifying substituent effects in aromatic systems.[6] It relates reaction rates and equilibrium constants of substituted benzene derivatives to a standard reaction (the ionization of benzoic acid). The substituent constant, sigma (σ), captures the electronic influence of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[6][7]

The dimethylamino group is one of the most powerful neutral electron-donating groups, which is reflected in its Hammett constants.

| Substituent Group | Hammett Constant (σm) | Hammett Constant (σp) | Primary Effect |

| -N(CH₃)₂ | -0.21 [8] | -0.83 [4] | Strong +M, Weak +I |

| -NH₂ | -0.16[4] | -0.66[4] | Strong +M, Weak +I |

| -OH | +0.12 | -0.37 | Strong +M, Strong -I |

| -OCH₃ | +0.12 | -0.27 | Strong +M, Strong -I |

| -CH₃ | -0.07 | -0.17 | Weak +I |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Weak -M, Strong -I |

| -CN | +0.56 | +0.66 | Strong -M, Strong -I |

| -NO₂ | +0.71 | +0.78 | Strong -M, Strong -I |

Data compiled from various sources.[4][8]

The highly negative σₚ value (-0.83) for the dimethylamino group highlights its exceptional ability to donate electron density to the para position, a direct consequence of the powerful resonance (+M) effect.[4][7]

Spectroscopic Evidence: ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. In ¹³C NMR, the chemical shift (δ) of a carbon atom is highly sensitive to the electron density around it. Increased electron density leads to greater "shielding" of the nucleus from the external magnetic field, resulting in an upfield shift to a lower ppm value.[9]

The electron-donating nature of the dimethylamino group is clearly observed in the ¹³C NMR spectrum of N,N-dimethylaniline. The ortho and para carbons are significantly shielded compared to the carbons in unsubstituted benzene (δ ≈ 128.5 ppm).

| Carbon Position | Benzene (ppm) | N,N-Dimethylaniline (ppm) | Δδ (ppm) |

| C-ipso (C1) | 128.5 | ~145.2 | +16.7 (Deshielded) |

| C-ortho (C2/C6) | 128.5 | ~110.5 | -18.0 (Shielded) |

| C-meta (C3/C5) | 128.5 | ~128.0 | -0.5 (Slightly Shielded) |

| C-para (C4) | 128.5 | ~115.7 | -12.8 (Shielded) |

Approximate chemical shifts for N,N-dimethylaniline.[10][11]

The substantial negative Δδ values for the ortho and para carbons provide direct physical evidence of the increased electron density at these positions due to resonance donation from the dimethylamino group.

Computational Chemistry Insights

Modern computational methods, particularly Density Functional Theory (DFT), allow for the precise calculation and visualization of electronic properties.[12][13][14] DFT can be used to:

-

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, clearly showing regions of high electron density (typically colored red) and low electron density (blue). For a dimethylamino-substituted aromatic ring, the MEP map would show a concentration of negative potential over the ortho and para positions.

-

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) represents the outermost electrons. Electron-donating groups raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) and more susceptible to electrophilic attack.[15]

-

Perform Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals (π*) of the aromatic ring, providing a numerical measure of the resonance effect.

Applications and Impact

The potent electron-donating and basic properties of the dimethylaminoethyl group make it a highly valuable component in drug design and materials science.

Role in Medicinal Chemistry and Drug Development

The dimethylaminoethyl moiety is a common pharmacophore found in numerous FDA-approved drugs.[16] Its presence critically influences a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its pharmacodynamic interactions.

-

Modulating pKa and Solubility: The tertiary amine is basic (pKa of the conjugate acid is typically ~9-10), meaning it is protonated and positively charged at physiological pH. This cationic charge is crucial for solubility in aqueous environments (like blood plasma) and for forming ionic interactions with negatively charged residues in biological targets like receptors and enzymes.[16]

-

Enhancing Receptor Binding: The electron-rich nature of the group can participate in favorable electrostatic and cation-π interactions with aromatic amino acid residues in a protein's binding pocket.

-

Examples in Therapeutics:

-

Antihistamines (e.g., Diphenhydramine): The dimethylaminoethyl group is a classic feature.

-

Antidepressants (e.g., Desvenlafaxine): This group is essential for its mechanism of action.[16]

-

Anticancer Agents (e.g., Azonafide analogues): The group is used to modulate DNA binding and cytotoxicity.[5][17]

-

Cardiovascular Drugs (e.g., Diltiazem): Synthesized using 2-dimethylaminoethyl chloride.[16]

-

Utility in Polymer and Materials Science

Monomers containing the dimethylaminoethyl group, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(dimethylamino)ethyl acrylate (DMAEA), are fundamental building blocks for functional and "smart" polymers.[6][12][13]

-

pH-Responsive Materials: The basicity of the amine group allows polymers containing it to exhibit pH-dependent behavior. At low pH, the amine is protonated, the polymer becomes cationic and hydrophilic, and hydrogels will swell. At high pH, the amine is deprotonated, and the polymer becomes more hydrophobic and collapses. This property is exploited in:

-

Controlled Drug Delivery: Designing "intelligent" hydrogels that release their therapeutic payload in specific pH environments, such as the acidic microenvironment of a tumor.[18][19][20]

-

Gene Delivery: The cationic polymer can form complexes (polyplexes) with negatively charged DNA or RNA, protecting it from degradation and facilitating its entry into cells.

-

-

Flocculants in Water Treatment: High molecular weight cationic copolymers are used as flocculants to neutralize and agglomerate negatively charged impurities in wastewater, aiding in their removal.

-

Adhesives and Coatings: The group's ability to interact with polar surfaces enhances adhesion and can improve the overall performance and durability of coatings.[6]

Experimental and Computational Protocols

Protocol: Quantifying Substituent Effects via ¹³C NMR Spectroscopy

This protocol outlines a self-validating system for comparing the electron-donating effect of the dimethylamino group against a simple alkyl group on an aromatic ring.

-

Sample Preparation:

-

Prepare three NMR tubes with identical concentrations (~20-30 mg/mL) of: (a) Benzene, (b) Toluene, and (c) N,N-Dimethylaniline.

-

Use the same deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for all samples to ensure consistent referencing.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum for each sample on the same spectrometer to ensure comparability.

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the weaker quaternary carbon signals.

-

-

Data Processing:

-

Process all spectra identically (e.g., same line broadening, phasing, and baseline correction).

-

Calibrate the chemical shift axis using the solvent residual peak as an internal standard.

-

-

Analysis and Interpretation:

-

Assign the chemical shifts for the ipso, ortho, meta, and para carbons for each substituted compound.

-

Calculate the Substituent Chemical Shift (SCS) for each position: Δδ = δ(substituted) - δ(benzene).

-

Self-Validation: A large negative Δδ for the para-carbon confirms a strong electron-donating resonance effect. A minimal Δδ for the meta-carbon is expected, as this position is not significantly affected by resonance. The results should align with the established principles of substituent effects.

-

Protocol: Conceptual Workflow for DFT Analysis

This workflow outlines the key steps for computationally assessing the electronic effects of the dimethylamino group.

-

Structure Preparation:

-

Build the 3D structures of the molecules of interest (e.g., benzene, N,N-dimethylaniline) using a molecular editor.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step finds the lowest energy conformation of the molecule.

-

-

Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

-

Request specific outputs:

-

Population analysis (e.g., Mulliken, NBO) to obtain atomic charges and orbital occupancies.

-

Generation of molecular orbitals (especially HOMO and LUMO).

-

Calculation of the molecular electrostatic potential (MEP).

-

-

-

Analysis and Visualization:

-

Visualize the MEP map to identify electron-rich/poor regions.

-

Analyze the energy and distribution of the HOMO to assess electron-donating ability.

-

Compare calculated atomic charges at the ortho, meta, and para positions to the unsubstituted ring to quantify the charge redistribution caused by the substituent.

-

Conclusion

The dimethylaminoethyl group exerts a powerful electron-donating effect that is fundamental to its widespread use across the chemical sciences. This influence, driven primarily by a strong resonance (+M) effect from the nitrogen lone pair, profoundly alters the electronic landscape of molecules. It enhances reactivity towards electrophiles, modulates the pKa for crucial physiological and material interactions, and provides a versatile handle for creating advanced functional materials. A thorough understanding of these electronic principles, quantified through Hammett constants, NMR spectroscopy, and computational modeling, is essential for any scientist or researcher aiming to harness the full potential of this remarkably versatile functional group in drug discovery and materials innovation.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. youtube.com [youtube.com]

- 4. web.viu.ca [web.viu.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Hammett substituent constants [stenutz.eu]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. N,N-Dimethylaniline(121-69-7) 13C NMR spectrum [chemicalbook.com]

- 11. Solved Discuss the C13 NMR chemical shift values calculated | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hmdb.ca [hmdb.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. global.oup.com [global.oup.com]

- 20. pubs.acs.org [pubs.acs.org]